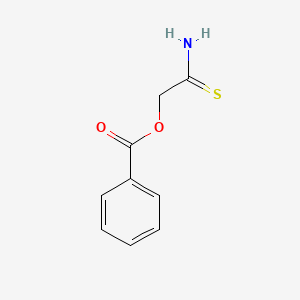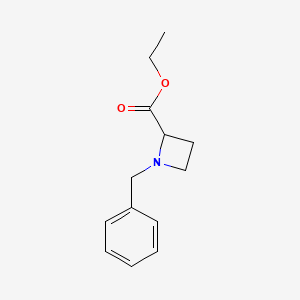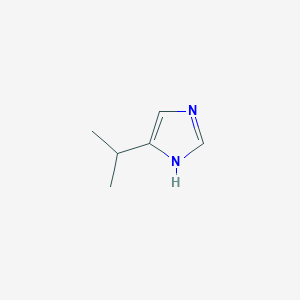
4-Isopropylimidazole
Overview
Description
4-Isopropylimidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their versatility and are found in many biologically active molecules. This compound, specifically, features an isopropyl group attached to the fourth position of the imidazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an aldehyde with an amine and a nitrile in the presence of a catalyst. For instance, the reaction of isopropylamine with glyoxal and ammonium acetate can yield this compound under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts such as zinc chloride or other Lewis acids can be employed to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylimidazole can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazoles .
Scientific Research Applications
4-Isopropylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions, which are studied for their biological activities.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Isopropylimidazole involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to metal ions and influencing enzymatic activities. Its ability to form hydrogen bonds and participate in π-π interactions makes it a versatile compound in biochemical pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Imidazole: The parent compound, which lacks the isopropyl group.
2-Isopropylimidazole: Similar structure but with the isopropyl group at the second position.
4-Methylimidazole: Another derivative with a methyl group at the fourth position.
Uniqueness: 4-Isopropylimidazole is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, making it distinct in terms of reactivity and interaction with other molecules. This uniqueness can be leveraged in designing specific inhibitors or catalysts in chemical and biological research .
Properties
IUPAC Name |
5-propan-2-yl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5(2)6-3-7-4-8-6/h3-5H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINMGNHBDCADKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457842 | |
| Record name | 4-ISOPROPYLIMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58650-48-9 | |
| Record name | 4-ISOPROPYLIMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of 4-isopropylimidazole into the BAIP ligand system affect the structure and catalytic activity of the resulting iron(II) complexes?
A1: The study investigated a series of iron(II) complexes with modified BAIP ligands. Replacing methylimidazole moieties with 1-ethyl-4-isopropylimidazole led to significant steric changes in the ligand structure. [] While most complexes adopted a six-coordinate octahedral geometry with either cisoid or transoid orientation of the N,N,O-donor atoms, the bulkiest ligand with 1-ethyl-4-isopropylimidazole yielded a four-coordinate all-N-coordinate complex alongside the six-coordinate complex. [] This highlights the impact of steric bulk on the coordination environment of the iron center.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


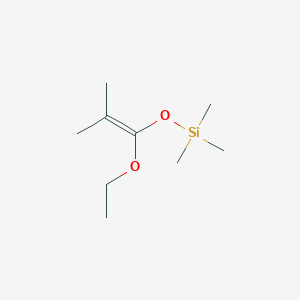
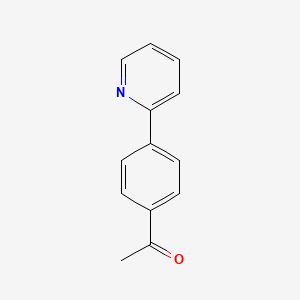

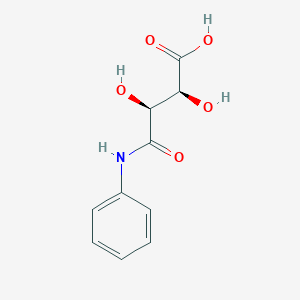
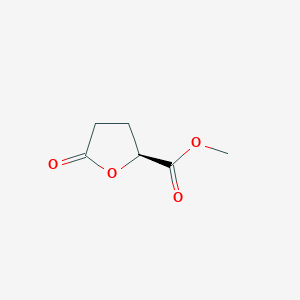
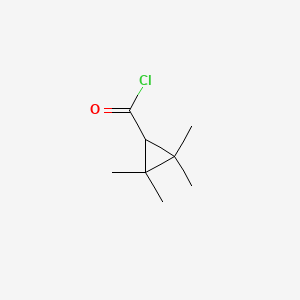
![2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B1313656.png)


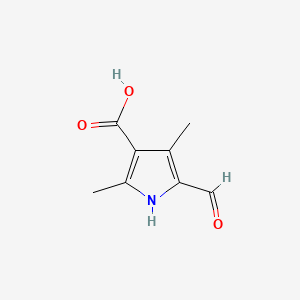
![5,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B1313661.png)
